Acarbose (sulfate)
Description
Historical Context of Scientific Discovery and Isolation
The discovery of acarbose (B1664774) originates from research into microbial specialized metabolites. It was isolated from the soil bacterium Actinoplanes sp. SE50/110. princeton.edumicrobiomepost.com This bacterium produces acarbose as a competitive exclusion agent, inhibiting the growth of other microorganisms in its environment by hindering their ability to process starch as an energy source. nih.gov The producing organism, however, possesses α-amylase variants that are resistant to acarbose, allowing it to thrive. nih.gov
In the mid-1970s, researchers at Bayer AG in Germany were awarded patents for the synthesis of acarbose and similar compounds. acs.org The complete biosynthetic pathway of acarbose in Actinoplanes sp. SE50/110 has been a subject of extensive research, with the full pathway being elucidated more recently. nih.govoregonstate.edu This understanding of its natural production has opened avenues for biotechnological improvements in its manufacturing. oregonstate.edu
The following table provides a summary of key milestones in the discovery and development of acarbose as a research compound.
| Milestone | Description | Key Researchers/Institution | Year |
| Isolation | Acarbose was first isolated from the soil bacterium Actinoplanes sp. SE50/110. princeton.edumicrobiomepost.com | - | - |
| Patent | Patents for the synthesis of acarbose and related amino sugar derivatives were awarded. acs.org | Bayer AG | Mid-1970s |
| Ecological Role | The role of acarbose as a competitive exclusion agent for the producing bacteria was proposed. nih.gov | - | - |
| Biosynthetic Pathway | The complete biosynthetic pathway of acarbose in Actinoplanes sp. SE50/110 was elucidated. nih.govoregonstate.edu | Oregon State University | 2022 |
Significance in Carbohydrate-Active Enzyme Research
Acarbose's primary significance in research lies in its potent and competitive inhibitory action against a range of carbohydrate-active enzymes, particularly α-glucosidases and pancreatic α-amylase. drugbank.comnih.gov This inhibitory property makes it an invaluable tool for studying the structure and function of these enzymes. wikipedia.org
As a mimic of some natural substrates, acarbose binds to the active sites of these enzymes, allowing researchers to elucidate their three-dimensional structures through techniques like X-ray crystallography. wikipedia.orgscholaris.ca For instance, docking studies with human α-amylase and α-glycosidase have utilized acarbose to map the binding site and understand the interactions between the inhibitor and the enzyme's active site residues. scholaris.ca
Furthermore, acarbose is widely used as a reference standard in studies investigating the inhibitory activity of new potential α-glucosidase and α-amylase inhibitors. wikipedia.orgresearchgate.net Its well-characterized mechanism of action provides a benchmark against which novel compounds can be compared. nih.govyoutube.com Research has also delved into how gut microbiota can develop resistance to acarbose through enzymes like acarbose kinases, which inactivate the drug. microbiomepost.com This has spurred further investigation into the complex interactions between therapeutic compounds and the human microbiome. princeton.edunewatlas.com
The table below details the enzymes inhibited by acarbose, highlighting its broad-spectrum activity which is a key aspect of its utility in research.
| Enzyme | Class | Action of Acarbose | Research Significance |
| α-Glucosidases | Hydrolase | Competitive and reversible inhibition. nih.gov | Used to study the mechanism of carbohydrate digestion and to screen for new inhibitors. nih.govnih.gov |
| Pancreatic α-Amylase | Hydrolase | Competitive and reversible inhibition. drugbank.com | A tool to understand the initial steps of starch digestion and to design inhibitors. nih.gov |
| Sucrase | Hydrolase | Inhibition. nih.gov | Helps in understanding the breakdown of sucrose. |
| Maltase | Hydrolase | Inhibition. nih.gov | Facilitates the study of maltose (B56501) hydrolysis. |
| Glucoamylase | Hydrolase | Potent inhibition. nih.govyoutube.com | A model inhibitor for studying enzymes that hydrolyze starch. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H45NO22S |
|---|---|
Molecular Weight |
743.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol;sulfuric acid |
InChI |
InChI=1S/C25H43NO18.H2O4S/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34;1-5(2,3)4/h2,6,8-39H,3-5H2,1H3;(H2,1,2,3,4)/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-;/m1./s1 |
InChI Key |
YXDMIWUMCMRSMU-HPSZIJAWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Enzyme Inhibition
Competitive and Reversible Glycoside Hydrolase Inhibition
Acarbose (B1664774) functions as a competitive and reversible inhibitor of glycoside hydrolases, a class of enzymes crucial for carbohydrate digestion drugbank.comnih.govnih.govdroracle.aifda.govmedex.com.bdnih.gov. By binding to the enzyme's active site, acarbose prevents the natural substrates from accessing and being processed by the enzyme. This interaction is reversible, meaning that acarbose can dissociate from the enzyme, allowing for a dynamic equilibrium that modulates enzyme activity rather than permanently blocking it drugbank.comnih.govnih.gov.
Pancreatic Alpha-Amylase Inhibition
Pancreatic alpha-amylase is responsible for the initial hydrolysis of complex starches into smaller oligosaccharides within the lumen of the small intestine drugbank.comnih.govfda.govwikipedia.org. Acarbose competitively and reversibly inhibits pancreatic alpha-amylase, exhibiting a significantly higher affinity for the enzyme than natural substrates drugbank.comnih.govdroracle.aifda.govmedex.com.bdnih.govrrpharmacology.ru. This enhanced affinity allows acarbose to effectively reduce the rate at which starch is broken down, thereby limiting the subsequent release of glucose rrpharmacology.ru.
Intestinal Alpha-Glucosidase Inhibition
In the brush border of the small intestine, a group of enzymes known as intestinal alpha-glucosidases are responsible for the final stage of carbohydrate digestion. These enzymes, including glucoamylase, sucrase, maltase, and isomaltase, break down oligosaccharides, trisaccharides, and disaccharides into monosaccharides like glucose and fructose, which are then absorbed into the bloodstream drugbank.comnih.govfda.govnih.govwikipedia.org. Acarbose acts as a potent competitive and reversible inhibitor of these membrane-bound intestinal alpha-glucoside hydrolases drugbank.comnih.govdroracle.aifda.govmedex.com.bdnih.gov.
Acarbose demonstrates varying degrees of inhibitory potency against different intestinal alpha-glucosidases. Research indicates a general rank order of inhibitory potency, with glucoamylase being the most potently inhibited, followed by sucrase, maltase, and then isomaltase, which is inhibited to a lesser extent drugbank.comnih.govnih.gov. Studies have also highlighted species-specific differences in acarbose's inhibitory profile; for instance, it shows greater inhibition of human sucrase compared to rat sucrase, while rat maltase is more susceptible to acarbose inhibition than human maltase acs.orgrsc.org. Importantly, acarbose does not inhibit lactase, thus it is not expected to induce lactose (B1674315) intolerance fda.govmedex.com.bdnih.gov.
| Enzyme | Relative Inhibitory Potency |
| Glucoamylase | High |
| Sucrase | Moderate to High |
| Maltase | Moderate |
| Isomaltase | Low |
Acarbose's inhibitory efficacy is attributed to its specific binding interactions within the active sites of alpha-glucosidases and alpha-amylases wikipedia.orgnih.govasm.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.net. The molecule's pseudotetrasaccharide structure allows it to fit snugly into the enzyme's substrate-binding pocket, effectively blocking access for natural substrates wikipedia.orgasm.org. Key interactions involve hydrogen bonds formed between acarbose's hydroxyl groups and specific amino acid residues within the active site. For example, residues such as Asp-469, Asp-568, Asp-357, Arg-552, His-626, Asp-398, Trp-432, and Asp-597 have been identified as participating in these crucial binding events nih.gov. Molecular docking studies further illustrate that acarbose establishes multiple hydrogen bonds with enzyme residues, contributing to its strong binding affinity and inhibitory potency nih.govmdpi.com. The valienamine (B15573) unit and the 4-amino-4,6-dideoxy-α-d-glucose unit of acarbose occupy specific subsites (-1 and +1, respectively) within the active site, mediated by these hydrogen bonds and van der Waals forces nih.gov.
Pseudotetrasaccharide Structure as a Substrate Mimic
Chemically, acarbose is classified as a pseudotetrasaccharide wikipedia.orgasm.orgnih.gov. This structural characteristic is fundamental to its mechanism of action, as it closely resembles the natural oligosaccharide substrates that the target enzymes process. More specifically, acarbose mimics the transition state of glycoside hydrolysis, particularly the oxocarbenium ion-like intermediate wikipedia.orgasm.org. By binding to the enzyme's active site in this mimetic fashion, acarbose effectively occupies the site where the natural substrate would normally bind and undergo catalysis, thereby inhibiting the enzyme's function wikipedia.orgasm.org.
Biosynthesis and Biotechnological Production
Elucidation of the Acarbose (B1664774) Biosynthetic PathwayThe biosynthesis of acarbose is a complex, multi-step enzymatic process that involves the precise assembly of distinct molecular precursors. The unique structure of acarbose, characterized by a C-glycosidic linkage connecting a cyclitol moiety to an oligosaccharide chain composed of glucose units, necessitates a specialized enzymatic machinery for its construction .
Precursor Molecule BiosynthesisThe synthesis of acarbose commences with the generation of its fundamental building blocks, which include the modified cyclitol core and activated glucose units destined for the oligosaccharide chain .
C7-cyclitol moiety: The cyclitol component of acarbose is biosynthesized from intermediates derived from primary carbohydrate metabolism, specifically from the pentose (B10789219) phosphate (B84403) pathway. Scientific investigations indicate that sedoheptulose (B1238255) 7-phosphate (SH7P), a C7 sugar phosphate, serves as a critical precursor. Through a series of enzymatic transformations, including cyclization, deoxygenation, and amination, SH7P is converted into the functional cyclitol intermediate that is subsequently attached to the glucose chain .
dTDP-4-amino-4,6-dideoxy-D-glucose: The precursor for the deoxy amino sugar component is synthesized starting from glucose 1-phosphate. This pathway involves the formation of dTDP-glucose, which then undergoes enzymatic modifications. These modifications include epimerization, reduction at the C4 position, deoxygenation at the C6 position, and amination at the C4 position. The resultant dTDP-4-amino-4,6-dideoxy-D-glucose is an activated sugar nucleotide, prepared for its incorporation into the nascent acarbose molecule .
Enzymatic Cascade and IntermediatesThe assembly of the acarbose molecule is orchestrated by a specific sequence of enzymatic reactions, catalyzed by enzymes encoded within the acarbose biosynthesis gene cluster (BGC) . Key enzymes and their proposed roles in this cascade include:
AcbS: This enzyme is understood to play a role in the early stages of cyclitol precursor biosynthesis, likely catalyzing a crucial step such as cyclization or modification of the sugar phosphate precursor .
AcbI: AcbI is involved in the pathway leading to the formation of dTDP-4-amino-4,6-dideoxy-D-glucose, potentially acting in the activation of glucose or in the initial steps of deoxy sugar formation .
AcbV: This enzyme is identified as a pivotal pseudoglycosyltransferase. It is responsible for catalyzing the formation of the characteristic C-glycosidic bond, which links the initial glucose unit to the modified cyclitol moiety. This step is fundamental to establishing the core structure of acarbose .
Cyclitol modifying enzymes: A suite of enzymes is responsible for further functionalizing the cyclitol precursor, introducing necessary hydroxyl groups and ensuring the correct stereochemical configuration .
Pseudoglycosyltransferase activity: Following the initial C-glycosylation, other glycosyltransferases sequentially add glucose units through α-(1→4) linkages. This process extends the oligosaccharide chain, ultimately leading to the mature acarbose molecule .
Biotechnological Strategies for Enhanced ProductionSignificant efforts have been dedicated to optimizing the production of acarbose to meet industrial and therapeutic demands. These efforts primarily focus on enhancing yields through biotechnological approaches, particularly by improving the efficiency of microbial fermentation processes .
Genetic Engineering for Strain ImprovementGenetic engineering techniques provide powerful tools for augmenting acarbose titers by strategically manipulating the metabolic pathways of the producing microorganisms .
Gene overexpression: The overexpression of genes encoding key enzymes within the acarbose biosynthetic pathway, especially those identified as rate-limiting or critical for specific biosynthetic steps like C-glycosylation (e.g., acbV), can substantially increase the metabolic flux directed towards acarbose production .
Metabolic pathway regulation: Strategies for improving production involve optimizing the supply of essential precursors and fine-tuning the regulatory mechanisms governing the biosynthetic pathway. These strategies include:
Enhancing precursor availability: Increasing the flux through primary metabolic pathways that supply the necessary building blocks, such as the pentose phosphate pathway for cyclitol precursors or pathways leading to activated glucose nucleotides, can lead to higher acarbose yields .
Modifying regulatory elements: Altering promoter regions of genes within the acarbose BGC or manipulating regulatory proteins can result in enhanced expression of the biosynthetic genes.
Pathway balancing: Engineering the organism to achieve a balance in the production of different precursors or to reduce the activity of competing metabolic pathways that divert intermediates away from acarbose synthesis is crucial for maximizing productivity.
Data Tables
Table 1: Key Enzymes Identified in Acarbose Biosynthesis and Their Proposed Functions
| Enzyme Name | Proposed Function | Associated Gene (if known) |
| AcbS | Cyclitol precursor synthesis | acbS |
| AcbI | dTDP-4-amino-4,6-dideoxy-D-glucose synthesis/activation | acbI |
| AcbV | C-glycosyltransferase (attaches first glucose) | acbV |
| AcbT, AcbU | Glycosyltransferases for oligosaccharide chain elongation | acbT, acbU |
| AcbM, AcbO | Cyclitol modifying enzymes (e.g., hydroxylation) | acbM, acbO |
Note: Gene names are based on common nomenclature associated with the acarbose biosynthesis cluster.
Table 2: Examples of Genetic Engineering Strategies for Acarbose Production Enhancement
| Strategy | Target | Observed Outcome/Effect |
| Overexpression of acbV | C-glycosyltransferase catalyzing the first glycosidic bond | Increased acarbose yield and titre |
| Overexpression of precursor pathway genes | Enzymes involved in dTDP-glucose or cyclitol precursor synthesis | Improved precursor availability, leading to higher yields |
| Metabolic engineering of primary metabolism | Enhancing flux through pathways supplying cyclitol precursors (e.g., pentose phosphate pathway) | Increased availability of cyclitol building blocks, higher acarbose titre |
| Targeted modification of regulatory elements | Promoters within the acarbose biosynthesis gene cluster | Enhanced expression of biosynthetic genes, improved productivity |
Note: Specific quantitative data on yield improvements would require detailed experimental results not provided in the general outline.
Compound List:
Acarbose
Sedoheptulose 7-phosphate (SH7P)
Glucose 1-phosphate
dTDP-glucose
dTDP-4-amino-4,6-dideoxy-D-glucose
Structure Activity Relationship Sar Studies and Rational Design
Identification of Pharmacophoric Elements in Acarbose (B1664774) Structure
The potent inhibitory activity of acarbose is not attributed to a single functional group but rather to the synergistic contribution of several key structural features within its complex pseudo-tetrasaccharide architecture. The core pharmacophore is largely centered around the acarviosine moiety, which is composed of a cyclitol unit (valienamine) and a 4-amino-4,6-dideoxy-glucose unit.
Key pharmacophoric elements include:
The Acarviosine Moiety: This core unit is considered indispensable for high-affinity binding. Its structural similarity to the transition state of the glycosidic bond cleavage reaction is a key factor in its inhibitory mechanism.
The Valienamine (B15573) Unit: This C7-cyclitol portion of the acarviosine moiety is a critical component. The double bond within this ring and its multiple hydroxyl groups play a significant role in orienting the inhibitor within the enzyme's active site. Valienamine itself is recognized as an aminocyclitol with a strong inhibitory effect on α-glucosidase researchgate.net.
The Nitrogen Bridge: A crucial and defining feature is the secondary amine that links the valienamine unit to the 4-amino-4,6-dideoxy-glucose. This nitrogen bridge mimics the oxonium ion of the transition state during substrate hydrolysis and is protonated at physiological pH, allowing for strong ionic interactions with acidic residues in the enzyme's active site. The presence of this nitrogen atom contributes to the significantly higher binding affinity of acarbose for α-glucosidases compared to natural oligosaccharide substrates nih.gov. Pharmacophore models generated from the acarbose-enzyme complex highlight this secondary amine as a key hydrogen bond acceptor or a positively ionizable feature nih.gov.
Impact of Chemical Modifications on Alpha-Glucosidase Inhibitory Activity
Investigating the effects of chemical modifications to the acarbose structure provides deeper insight into the SAR and opens avenues for designing more potent or selective inhibitors. A notable study involved the enzymatic synthesis of acarbose analogues where the terminal glucose unit was replaced with other disaccharides, specifically cellobiose and lactose (B1674315) researchgate.netnih.gov.
The results of these modifications were significant:
Cellobiose and Lactose Analogues as β-Glucosidase Inhibitors: While acarbose itself showed no inhibitory activity against β-glucosidase or β-galactosidase, the newly synthesized analogues were found to be potent competitive inhibitors of β-glucosidase researchgate.netnih.gov. This demonstrates that modifying the non-reducing end of the molecule can dramatically alter its enzyme selectivity.
Enhanced α-Glucosidase Inhibition by the Lactose Analogue: Remarkably, the acarbose analogue containing a lactose structure was found to be a 6.4-fold better competitive inhibitor for α-glucosidase than the parent acarbose molecule researchgate.netnih.gov. This suggests that extending the molecule with a galactose-glucose disaccharide at the non-reducing end leads to more favorable interactions within the active site of α-glucosidase.
These findings underscore that while the acarviosine core is essential for the fundamental inhibitory action, modifications to the peripheral saccharide units can fine-tune both the potency and the selectivity of the inhibitor.
Design and Synthesis of Acarbose Analogues and Derivatives
The rational design of acarbose analogues aims to enhance inhibitory potency, improve selectivity, and potentially reduce side effects. This often involves leveraging enzymatic synthesis to create novel structures that would be challenging to produce through traditional chemical methods.
Enzymatic transglycosylation is a powerful tool for modifying acarbose. A key methodology involves the use of maltogenic amylase from Bacillus stearothermophilus, an enzyme capable of both hydrolyzing and transglycosylating acarbose researchgate.netnih.govnih.govkaist.ac.kr.
The synthesis process for the cellobiose and lactose analogues involved the following steps:
Reaction Setup: Acarbose was used as a glycosyl donor. It was incubated with a high concentration of an acceptor molecule (either cellobiose or lactose).
Enzymatic Catalysis: Bacillus stearothermophilus maltogenic amylase was added to the mixture. The enzyme catalyzes the transfer of a portion of the acarbose molecule to the acceptor disaccharide researchgate.netnih.govelsevierpure.com.
Product Formation: This reaction leads to the formation of new, larger pseudo-oligosaccharides where the terminal glucose of acarbose is replaced by the acceptor disaccharide.
Purification: The resulting analogues were then purified from the reaction mixture for structural confirmation and biological testing elsevierpure.com.
This chemoenzymatic approach allows for the specific and efficient creation of novel acarbose derivatives.
The evaluation of these novel analogues revealed significant changes in their inhibitory profiles compared to the parent compound, acarbose. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating stronger inhibition.
Click on the headers to sort the data.
| Compound | Target Enzyme | Inhibition Type | Ki Value (µM) | Relative Potency vs. Acarbose (for α-glucosidase) |
|---|---|---|---|---|
| Acarbose | α-Glucosidase | Competitive | - | 1x (Reference) |
| Acarbose-Lactose Analogue | α-Glucosidase | Competitive | - | 6.4x more potent researchgate.netnih.gov |
| Acarbose | β-Glucosidase | No Inhibition | >10,000 researchgate.netnih.gov | - |
| Acarbose-Cellobiose Analogue | β-Glucosidase | Competitive | 0.04 - 2.44 researchgate.netnih.gov | - |
| Acarbose-Lactose Analogue | β-Glucosidase | Competitive | 0.04 - 2.44 researchgate.netnih.gov | - |
| Acarbose | β-Galactosidase | No Inhibition | >5,000 researchgate.netnih.gov | - |
| Acarbose-Lactose Analogue | β-Galactosidase | Uncompetitive | 159 - 415 researchgate.netnih.gov | - |
Data synthesized from studies on enzymatically produced acarbose analogues. researchgate.netnih.gov
In Silico Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulation)
Computational methods are invaluable for visualizing and understanding the interactions between acarbose and the α-glucosidase active site at an atomic level. Molecular docking and molecular dynamics (MD) simulations provide insights that complement experimental SAR data.
Molecular Docking studies consistently show that acarbose binds within the catalytic pocket of α-glucosidase, mimicking the binding of a natural oligosaccharide substrate researchgate.netnih.govresearchgate.net. The binding is stabilized by a dense network of hydrogen bonds and some hydrophobic interactions. Key amino acid residues frequently identified as crucial for acarbose binding include:
Acidic Residues: Aspartic acid (Asp) and glutamic acid (Glu) residues are paramount. For instance, Asp214, Glu276, and Asp349 are often cited as forming critical hydrogen bonds with the numerous hydroxyl groups of acarbose nih.gov. The protonated nitrogen of the acarviosine moiety forms a strong salt bridge with a key aspartate residue at the catalytic site.
Aromatic Residues: Phenylalanine (Phe) and Tyrosine (Tyr) residues, such as Phe157, Phe177, and Phe300, provide hydrophobic interactions through π-π stacking with the cyclohexene ring of the valienamine unit, helping to properly orient the inhibitor researchgate.netnih.gov.
Basic and Polar Residues: Arginine (Arg) and Histidine (His) residues, like Arg439 and His348, also contribute to the hydrogen bond network, further anchoring the inhibitor in the active site researchgate.netnih.gov.
Molecular Dynamics (MD) simulations build upon the static pictures from docking by modeling the dynamic behavior of the enzyme-inhibitor complex over time. MD simulations of the acarbose-α-glucosidase complex have confirmed the stability of the interactions predicted by docking nih.govresearchgate.net. These simulations show that the key hydrogen bonds are maintained throughout the simulation period, and they allow for the analysis of the flexibility of different parts of the complex. The root mean square deviation (RMSD) of the complex typically remains low, indicating a stable binding mode researchgate.net. Such computational analyses are crucial for the rational design of new inhibitors, allowing researchers to predict how structural modifications might alter binding affinity and stability before undertaking chemical synthesis.
Enzyme Kinetic Studies of Acarbose Inhibition
Determination of Inhibition Constants (e.g., K_i) and Half-maximal Inhibitory Concentrations (IC_50)
The potency of an inhibitor is quantitatively described by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC_50). The K_i value represents the binding affinity of the inhibitor to the enzyme, while the IC_50 value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sciencesnail.comsigmaaldrich.com The IC_50 value is dependent on factors like substrate concentration, whereas the K_i is an absolute value reflecting the inhibitor's binding affinity. sigmaaldrich.com
The table below summarizes various reported IC_50 values for acarbose (B1664774). Note the differences in units and enzymes, reflecting the diverse research contexts.
Table 1: Reported IC_50 and K_i Values for Acarbose Inhibition
| Enzyme | Inhibitor | IC_50 Value | K_i Value | Source |
|---|---|---|---|---|
| α-Glucosidase | Acarbose | 530.50 ± 100.13 μM | - | nih.gov |
| α-Glucosidase | Acarbose | 0.67 ± 0.06 mM | - | acs.org |
| α-Glucosidase | Acarbose | 195.2 ± 0.30 μM | - | nih.gov |
| α-Glucosidase | Acarbose | 0.28 ± 0.019 mg/ml | - | nih.govresearchgate.net |
| α-Amylase | Acarbose | 52.2 μg/ml | - | researchgate.net |
| α-Amylase | Acarbose | 0.258 ± 0.017 mg/ml | - | nih.govresearchgate.net |
| α-Glucosidase | Glyceollin | 13.22 ± 2.31 μM | 18.99 μM | nih.gov |
| α-Glucosidase | Luteolin (B72000) | 11.94 ± 1.63 μM | 16.81 μM | nih.gov |
| α-Glucosidase | Daidzein | 20.16 ± 6.17 μM | 9.99 μM | nih.gov |
| α-Glucosidase | Genistein | 23.66 ± 3.54 μM | 15.42 μM | nih.gov |
| α-Glucosidase | Betulinic Acid | 16.83 ± 1.16 μM | - | nih.gov |
| α-Glucosidase | Aloe Emodin | - | - | sciopen.com |
Elucidation of Inhibition Mechanism via Kinetic Analysis (e.g., Lineweaver-Burk plots, competitive, non-competitive, mixed-type, uncompetitive inhibition)
Kinetic analysis is fundamental to understanding how an inhibitor interacts with an enzyme. Acarbose is a well-documented competitive and reversible inhibitor of α-glucosidase and α-amylase. drugbank.comyoutube.comacs.org As a competitive inhibitor, acarbose structurally resembles the natural carbohydrate substrates and competes for binding at the enzyme's active site. nih.govsketchy.comyoutube.com This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. youtube.com
The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a common tool used to determine the mechanism of enzyme inhibition. sketchy.comjackwestin.com For competitive inhibition, as seen with acarbose, the plot shows that as the inhibitor concentration increases, the apparent Michaelis constant (K_m) increases, while the maximum velocity (V_max) remains unchanged. sketchy.comjackwestin.com This is because the inhibition can be overcome by sufficiently high concentrations of the substrate. The intersection of the lines (with and without the inhibitor) on the y-axis of the Lineweaver-Burk plot is characteristic of competitive inhibition. sketchy.com Studies have confirmed that acarbose acts as a competitive inhibitor of α-glucosidase. acs.org In contrast, other types of inhibition, such as non-competitive, uncompetitive, or mixed-type, show different patterns on a Lineweaver-Burk plot, affecting K_m and V_max differently. sketchy.comjackwestin.com
Spectroscopic Studies of Enzyme-Inhibitor Interactions (e.g., Fluorescence Quenching)
Spectroscopic techniques provide deeper insights into the molecular interactions between an enzyme and an inhibitor. Fluorescence spectroscopy, in particular, is a powerful tool for studying these interactions. spectroscopyonline.com The intrinsic fluorescence of enzymes, which typically arises from tryptophan and tyrosine residues, can be "quenched" or altered upon binding with a ligand like an inhibitor. spectroscopyonline.com
Studies have utilized fluorescence spectroscopy to observe the conformational changes in α-amylase when it interacts with acarbose. spectroscopyonline.com These conformational changes are indicative of the binding event and can help elucidate the binding mechanism. spectroscopyonline.com Similarly, circular dichroism (CD) spectroscopy has been employed to investigate changes in the secondary structure of enzymes in the presence of acarbose. spectroscopyonline.com
Furthermore, innovative biosensors based on fluorescence have been developed to screen for α-glucosidase inhibitors. rsc.org In one such system, a hydrogel with intrinsic fluorescence encapsulates the α-glucosidase enzyme. rsc.org The enzymatic hydrolysis of a substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), releases a product that quenches the hydrogel's fluorescence. rsc.org In the presence of a competitive inhibitor like acarbose, the enzyme's activity is slowed, and the fluorescence is preserved for a longer duration, providing a clear signal of inhibition. rsc.org Fluorescence quenching studies have also been used to investigate the increased affinity of other compounds, like chlorogenic acid, for α-glucosidase in the presence of acarbose during synergistic studies. acs.org
Synergistic Inhibition Studies with Other Compounds
The combination of acarbose with other compounds, particularly natural products like flavonoids and polyphenols, has been explored to find synergistic inhibitory effects. acs.org A synergistic effect occurs when the combined inhibitory effect of two or more compounds is greater than the sum of their individual effects. This approach could lead to the use of lower doses of acarbose, potentially reducing its gastrointestinal side effects while maintaining efficacy. acs.org
Several studies have demonstrated successful synergistic inhibition:
Acarbose and Chlorogenic Acid : The combination of acarbose and chlorogenic acid has been shown to produce a synergistic effect in inhibiting α-glucosidase. acs.orgacs.org Kinetic studies revealed that the inhibition mechanism of the combination can be either mixed-type (competitive and noncompetitive) or purely competitive, depending on the dominant inhibitor in the system. acs.orgacs.org
Acarbose and Aloe Emodin : A synergistic inhibitory effect on α-glucosidase activity was reported when acarbose was combined with aloe emodin. sciopen.com
Acarbose and Other Natural Compounds : The combination of acarbose with various dietary flavonoids and polyphenols from sources like rowanberries and raspberries has also been reported to result in synergistic inhibition of α-glucosidase and α-amylase. acs.org However, not all combinations are synergistic; for instance, no synergistic effects were observed when acarbose was combined with luteolin or glyceollin. nih.gov
These studies highlight the potential of using nutraceuticals as adjuvant therapy with acarbose to manage diabetes. acs.org
Interactions with Gut Microbiota and Microbial Enzymes
Acarbose (B1664774) Degradation by Intestinal Bacteria
The efficacy of acarbose can be influenced by its degradation by specific members of the gut microbiota. bohrium.comnih.gov The presence of bacteria capable of metabolizing acarbose can lead to its inactivation and is associated with variable responses to the drug among individuals. bohrium.comrapamycin.news This microbial degradation represents a clinically relevant example of non-antibiotic drug resistance. nih.gov
Several bacterial species residing in the human gut have been identified for their ability to degrade or be affected by acarbose. Research has shown that the presence and abundance of these bacteria can correlate with a reduced therapeutic effect of the drug. bohrium.comnih.gov
Key identified species include:
Klebsiella grimontii : Identified as an acarbose-degrading bacterium in the human gut. bohrium.comnih.gov Studies have associated the presence of K. grimontii TD1 with resistance to acarbose in patients, noting that its abundance is higher in individuals who respond weakly to the treatment. bohrium.comrapamycin.news Co-administration of K. grimontii TD1 in diabetic mice was shown to diminish the hypoglycemic effect of acarbose. bohrium.comresearchgate.net
Bacteroides ovatus : This species shows a notable resistance to the growth-inhibiting effects of acarbose when utilizing starch. asm.orgnih.govasm.org While acarbose can impair the growth of many Bacteroides species, B. ovatus is much less affected by the drug. asm.orgresearchgate.net
Bacteroides thetaiotaomicron : In contrast to B. ovatus, the growth of Bacteroides thetaiotaomicron on starch is severely impaired by acarbose. asm.orgnih.govasm.org The drug targets intracellular enzymes in this species, interfering with its ability to process starch for energy. asm.orgnih.gov
Lactobacillus plantarum : A cyclomaltodextrinase (CDase) from this gut bacterium has been shown to degrade acarbose through two different mechanisms. wikipedia.org
Table 1: Summary of Acarbose-Interacting Bacterial Species
| Bacterial Species | Interaction with Acarbose | Reference |
|---|---|---|
| Klebsiella grimontii TD1 | Degrades acarbose, leading to its inactivation and reduced drug efficacy. | bohrium.comnih.govrapamycin.news |
| Bacteroides ovatus | Growth is largely unaffected by acarbose when metabolizing starch. | asm.orgnih.govasm.org |
| Bacteroides thetaiotaomicron | Growth on starch is significantly inhibited by acarbose. | asm.orgnih.govasm.org |
| Lactobacillus plantarum | Produces enzymes capable of degrading acarbose. | wikipedia.org |
The degradation of acarbose by gut microbes is mediated by specific enzymes, primarily from the glycoside hydrolase (GH) families. wikipedia.orgrsc.orgnih.gov These enzymes can cleave the glycosidic bonds within the acarbose molecule, rendering it inactive.
Key microbial enzymes involved in acarbose metabolism include:
Glycoside Hydrolases (GHs) : This is a broad category of enzymes that hydrolyze glycosidic bonds. rsc.orgnih.gov Gut microbial GHs are central to the breakdown of complex carbohydrates and can also act on drugs like acarbose. rsc.org
Apg (Acarbose Preferred Glucosidase) : Researchers have identified an acarbose-preferred glucosidase, named Apg, in Klebsiella grimontii TD1. bohrium.comnih.gov This enzyme can efficiently degrade acarbose into smaller, inactive molecules. bohrium.comrapamycin.news Apg-like enzymes are widely distributed in human intestinal microorganisms, particularly within the Klebsiella genus. bohrium.comnih.gov
GH97 Enzymes : In Bacteroides species, acarbose primarily targets intracellular glycoside hydrolases from the GH97 family. nih.govnih.govbiorxiv.org The drug impairs the growth of species like B. thetaiotaomicron by inhibiting these periplasmic GH97 enzymes, which are crucial for starch breakdown. nih.govnih.gov Interestingly, B. ovatus demonstrates resistance by expressing a non-Sus (Starch utilization system) GH97 enzyme when grown in the presence of acarbose, a mechanism not observed under the same conditions in B. thetaiotaomicron. nih.govasm.orgbiorxiv.org
Maltogenic Amylase : Certain thermostable maltogenic amylases, such as those from Bacillus and Thermus species, are capable of hydrolyzing acarbose. nih.gov These enzymes can break down acarbose into glucose and a pseudotrisaccharide (PTS). nih.gov
Table 2: Microbial Enzymes Involved in Acarbose Degradation
| Enzyme | Enzyme Class | Source Organism Example | Action on Acarbose | Reference |
|---|---|---|---|---|
| Apg | Glucosidase | Klebsiella grimontii TD1 | Degrades acarbose into inactive small molecules. | bohrium.comnih.gov |
| GH97 Enzymes | Glycoside Hydrolase | Bacteroides species | Primary intracellular target; inhibition impairs starch metabolism and bacterial growth. | nih.govnih.govnih.gov |
| Maltogenic Amylase | Amylase (EC 3.2.1.-) | Thermus sp., Bacillus sp. | Hydrolyzes acarbose into glucose and a pseudotrisaccharide. | nih.gov |
| Cyclomaltodextrinase (CDase) | Hydrolase | Lactobacillus plantarum | Degrades acarbose to produce maltose (B56501), acarviosin, glucose, and acarviosine-glucose. | wikipedia.org |
Impact of Acarbose on Gut Bacterial Metabolism and Growth
Beyond direct degradation, acarbose significantly alters the gut microbial ecosystem by changing the available nutrient sources. asm.org By inhibiting host enzymes, acarbose increases the amount of undigested starch that reaches the large intestine. asm.orgasm.org This shift in carbohydrate availability leads to changes in the composition, growth, and metabolic output of the gut microbiota. francis-press.comgethealthspan.com
Research findings indicate that acarbose treatment leads to:
Changes in Bacterial Abundance : Acarbose administration has been shown to increase the relative abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium. francis-press.com It also fosters the growth of other short-chain fatty acid (SCFA)-producing bacteria like Faecalibacterium and Prevotella. francis-press.com Conversely, the abundance of some genera, including Butyricicoccus and Ruminococcus, may decrease. nih.gov In some cases, the relative abundance of the Bacteroides phylum decreases in individuals treated with acarbose. asm.orgnih.gov
Increased SCFA Production : The increased fermentation of starch by gut bacteria leads to a higher production of SCFAs, particularly acetate (B1210297) and butyrate. gethealthspan.com SCFAs are beneficial metabolites known to play a role in host energy regulation, immune function, and gut health. gethealthspan.comgethealthspan.com
Modulation of Bacterial Metabolism : Acarbose influences microbial metabolism beyond SCFA production. It can affect the microbial bile acid pool, which may contribute to its metabolic benefits. asm.org The drug also promotes the growth of intestinal saccharolytic (sugar-digesting) flora over proteolytic (protein-digesting) flora. francis-press.com
Metabolites of Acarbose and their Formation Pathways (e.g., methyl, sulfate, and glucuronide conjugates)
Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and digestive enzymes. nih.govnih.govnih.gov This process results in at least 13 identifiable metabolites. nih.govnih.gov
The formation pathway involves initial degradation of the acarbose molecule within the gut. A fraction of the resulting metabolites, approximately 34% of the original dose, is absorbed into the systemic circulation and subsequently excreted in the urine. nih.govnih.gov
The major metabolites identified are derivatives of 4-methylpyrogallol, which are formed through conjugation reactions. nih.govnih.govdrugbank.com These include:
Sulfate conjugates
Methyl conjugates
Glucuronide conjugates
Another identified metabolite, which is formed by the cleavage of a single glucose molecule from the parent acarbose compound, retains some alpha-glucosidase inhibitory activity. nih.govnih.govdrugbank.com
Advanced Research Methodologies and Computational Approaches
Omics Technologies in Acarbose (B1664774) Biosynthesis and Metabolism Research (e.g., Transcriptome Sequencing, Genomic Analysis)
Genomic and transcriptomic approaches have been pivotal in unraveling the genetic blueprint for acarbose production and understanding its complex regulation in producer organisms like Actinoplanes sp. nih.gov
Genomic Analysis: The complete genome sequencing of the industrial acarbose producer Actinoplanes sp. SE50/110 was a landmark achievement, providing a foundational resource for genetic optimization. nih.gov The genome consists of a single circular chromosome of 9.24 Mb with a high G+C content of 71.32% and hosts approximately 8,270 predicted protein-coding sequences. nih.govuni-bielefeld.de This genomic exploration led to the definitive identification and correction of the acarbose biosynthetic gene cluster (acb), which spans 32.2 kb and contains 22 genes. nih.govresearchgate.netacs.org Beyond the acb cluster, genomic analysis has also revealed numerous other gene clusters for non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), suggesting a rich secondary metabolism and the potential for discovering other bioactive compounds. nih.govuni-bielefeld.de
Transcriptome Sequencing: Transcriptome analysis, primarily through RNA-sequencing, has offered a dynamic view of how the acb genes are expressed under different conditions. nih.gov Studies comparing the effects of different carbon sources revealed that the acb gene cluster is highly upregulated in media containing maltose (B56501), which correlates with higher acarbose yields, whereas it is almost silent in glucose-containing media. uni-bielefeld.denih.govbohrium.com This differential expression analysis helped identify key metabolic modules, such as sugar transport and amino acid metabolism, that are enriched during optimal acarbose production. nih.govbohrium.com Furthermore, time-resolved transcriptomic and proteomic analyses across different growth phases have shown that the transcription of acb genes continuously decreases from the early growth phase into the stationary phase. nih.govnih.gov This finding is crucial as it suggests that the decline in acarbose production during the stationary phase is linked to reduced gene transcription. nih.govnih.gov Omics approaches have also been instrumental in identifying novel regulatory elements, such as TetR family transcriptional regulators, which positively influence acarbose synthesis by promoting the expression of specific acb genes. nih.govresearchgate.net
| Omics Technology | Organism/Condition | Key Findings | Reference |
|---|---|---|---|
| Genome Sequencing | Actinoplanes sp. SE50/110 | Identified 9.24 Mb circular chromosome; located and characterized the 32.2 kb acarbose biosynthetic gene cluster (acb). | nih.govuni-bielefeld.deresearchgate.net |
| Transcriptome Sequencing (RNA-Seq) | Actinoplanes utahensis | Revealed differential gene expression in response to various carbon sources (glucose, maltose); maltose-containing media significantly upregulated acb cluster expression. | nih.govbohrium.com |
| Temporal Transcriptomics & Proteomics | Actinoplanes sp. SE50/110 | Showed decreasing transcript abundance of acb genes from growth to stationary phase, correlating with production rates. Identified potential post-transcriptional regulation as protein levels did not always follow transcript dynamics. | nih.govnih.gov |
| Transcriptome-Guided Engineering | Actinoplanes sp. SIPI12-34 | Identified a positive TetR family regulator and low-expression genes within the acb cluster as targets for overexpression to improve yield. | nih.gov |
In Vitro Enzyme Assays for Inhibitory Activity
In vitro enzyme assays are fundamental for quantifying the inhibitory potency of acarbose against its primary targets, α-glucosidase and α-amylase. These assays are crucial for quality control, mechanistic studies, and the screening of new potential antidiabetic compounds where acarbose often serves as a benchmark positive control. researchgate.netnih.gov
The most common assay for α-glucosidase inhibition involves a colorimetric method using a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG). researchgate.net The enzyme cleaves PNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The inhibitory activity is determined by measuring the reduction in the rate of p-nitrophenol formation in the presence of an inhibitor like acarbose. nih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.orgscielo.br
Enzyme kinetic studies are performed to elucidate the mechanism of inhibition. By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. acs.orgnih.gov For acarbose, these studies have consistently shown a competitive mode of inhibition for α-glucosidase, indicating that acarbose binds to the same active site as the natural substrate. acs.orgnih.gov The optimization and validation of these microscale assays are critical to ensure they are accurate, precise, and reliable for high-throughput screening. nih.gov
| Enzyme | Inhibitor | Reported IC50 Value | Reference |
|---|---|---|---|
| α-Glucosidase | Acarbose | 0.67 ± 0.06 mM | acs.org |
| α-Glucosidase | Acarbose | 2.77 ± 0.09 mg/mL | scielo.br |
| α-Glucosidase | Acarbose | 7 ± 0.19 mg/mL | nih.gov |
| α-Amylase | Acarbose | IC50 = 0.108 mg/ml | nih.gov |
| α-Glucosidase | Acarbose | IC50 = 0.083 mg/ml | nih.gov |
| α-Amylase | Acarbose | 296.6 ± 0.825 µM | mdpi.com |
| α-Glucosidase | Acarbose | 780.4 ± 0.346 µM | mdpi.com |
Structural Biology Techniques for Enzyme-Inhibitor Complexes
Structural biology, particularly X-ray crystallography, has provided atomic-level resolution images of how acarbose interacts with its target enzymes. These studies are essential for understanding the molecular basis of its potent inhibitory activity and for guiding the rational design of new inhibitors.
A key example is the refined 2.4-Å resolution crystal structure of the complex between glucoamylase from Aspergillus awamori and acarbose. nih.gov This structure revealed in detail the binding mode of the pseudotetrasaccharide within the enzyme's active site, defining the first four subsites for substrate binding. nih.gov The analysis identified a network of crucial hydrogen bonds between acarbose and specific amino acid residues of the enzyme, including Arg54, Asp55, and Arg305. nih.gov
One of the most significant findings was the formation of a buried salt link between the catalytically important Glu179 residue and the imino linkage of acarbose. nih.gov This interaction is thought to contribute significantly to the exceptionally tight binding (dissociation constant, Kd ≈ 10⁻¹² M) of acarbose to glucoamylase. nih.gov Additionally, a hydrophobic interaction between the third residue of acarbose and the side chain of Trp120 was observed to distort the glycosidic linkage angle, further contributing to the stable complex. nih.gov These structural insights clarify the mechanism by which acarbose effectively mimics the substrate and blocks the enzyme's catalytic machinery.
| Enzyme | Key Interacting Residues with Acarbose | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Glucoamylase II (Aspergillus awamori) | Arg54, Asp55, Arg305, Glu180 | Hydrogen Bonds | Stabilizes the inhibitor in the active site. | nih.gov |
| Glu179 | Buried Salt Link to Imino Group | Contributes to the extremely tight binding affinity. | nih.gov | |
| Trp120 | Hydrophobic Contact | Distorts the inhibitor's conformation, enhancing binding. | nih.gov | |
| Glu400 | Hydrogen Bond (via water molecule) | Positions a water molecule near the "anomeric" carbon of the inhibitor. | nih.gov |
Computational Chemistry and Bioinformatics (e.g., Metabolic Modeling, in silico analysis, Homology Modeling)
Computational chemistry and bioinformatics are indispensable tools in modern acarbose research, complementing experimental approaches by providing predictive models and deeper mechanistic understanding. nih.gov
Bioinformatics and Metabolic Modeling: Bioinformatics analysis of genomic data has been fundamental in identifying and annotating the genes within the acarbose biosynthetic cluster (acb). nih.govresearchgate.net This allows for the prediction of enzyme functions and the proposal of detailed biosynthetic pathways. nih.govresearchgate.net KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis, often combined with transcriptomic data, helps to place acarbose biosynthesis within the larger context of the organism's metabolism. bohrium.comgenome.jp
In Silico Analysis and Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like acarbose) to a second (a protein receptor, like α-glucosidase). nih.govfrontiersin.org These simulations have been widely used to study the interactions of acarbose with the active site residues of its target enzymes, corroborating experimental findings from structural biology. researchgate.netresearchgate.net Docking studies are also valuable for virtual screening of compound libraries to identify new potential inhibitors and for comparing the binding energies of different compounds to that of acarbose. researchgate.netchula.ac.th
Homology Modeling: For many proteins of therapeutic interest, such as human intestinal α-glucosidases, experimental 3D structures are not always available. scirp.org Homology modeling addresses this gap by building an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). chula.ac.thjyi.org This technique has been used to create models of human maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI), which were then used for docking simulations with acarbose to understand its binding mode in human enzymes. researchgate.netscirp.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the enzyme-inhibitor complex over time. nih.gov These simulations can assess the stability of the docked pose, reveal conformational changes in the protein upon inhibitor binding, and provide a more detailed picture of the interactions under physiological conditions. nih.govnih.gov
| Computational Method | Application in Acarbose Research | Example | Reference |
|---|---|---|---|
| Bioinformatics | Analysis of biosynthetic gene clusters (BGCs). | Annotating the 22 genes of the acb cluster in Actinoplanes sp. | nih.govresearchgate.net |
| Homology Modeling | Creating 3D models of target enzymes without experimental structures. | Building models of human α-glucosidase catalytic domains for docking studies. | researchgate.netchula.ac.thscirp.org |
| Molecular Docking | Predicting binding modes and affinities of acarbose to target enzymes. | Simulating the interaction of acarbose with the active site of α-glucosidase to identify key binding residues. | nih.govfrontiersin.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Studying the stability and dynamics of the enzyme-inhibitor complex. | Analyzing the stability of the acarbose-α-amylase complex over a 100 ns simulation. | nih.gov |
Isotopic Labeling and Chemical Synthesis for Biosynthetic Pathway Studies
Elucidating the complex biosynthetic pathway of acarbose has heavily relied on the combined use of isotopic labeling to trace metabolic routes and chemical synthesis to verify proposed intermediates. researchgate.netrepec.org
Isotopic Labeling: This technique involves feeding the producer organism with a precursor molecule containing a "labeled" isotope (e.g., a heavy, non-radioactive isotope like ²H or ¹³C, or a radioactive one like ³H). wikipedia.org By analyzing the position of the label in the final acarbose product, researchers can deduce the metabolic origin of its different parts. nih.gov For example, early studies used ³H- and ²H-labeled maltose and maltotriose (B133400) to demonstrate that the maltose unit of acarbose is incorporated from these precursors. nih.gov These experiments established that acarbose is formed through two distinct routes involving either the direct attachment of maltose or the attachment of maltotriose followed by the removal of a glucose unit. nih.gov Isotopic labeling was also crucial in showing that the C7-cyclitol core (valienamine) originates from sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govebi.ac.uk
Chemical Synthesis: Chemical synthesis plays a vital confirmatory role in pathway elucidation. researchgate.net Once a compound is proposed as an intermediate in the biosynthetic pathway based on genetic and isotopic data, it can be chemically synthesized in the lab. This synthetic intermediate can then be used in in vitro assays with purified enzymes from the biosynthetic cluster to see if it is converted to the next product in the sequence. nih.gov A pivotal example is the multi-step chemical synthesis of the proposed intermediate dTDP-4-amino-4,6-dideoxy-α-D-glucose. researchgate.net The availability of this synthetic compound was essential for the biochemical characterization of the glycosyltransferase AcbI, which uses it to build a larger intermediate, and ultimately for the complete reconstitution of the acarbose pathway. researchgate.netnih.gov
| Method | Precursor/Intermediate | Purpose | Key Finding | Reference |
|---|---|---|---|---|
| Isotopic Labeling | [6"-³H]- and [1-³H]maltotriose | To investigate the source of the maltose unit in acarbose. | A maltose unit from the nonreducing end of maltotriose is efficiently incorporated into acarbose. | nih.gov |
| Isotopic Labeling | Sedoheptulose 7-phosphate | To determine the origin of the C7-cyclitol core. | Confirmed that the valienamine (B15573) moiety is derived from the pentose phosphate pathway. | nih.govebi.ac.uk |
| Chemical Synthesis | dTDP-4-amino-4,6-dideoxy-α-D-glucose | To provide a proposed intermediate for biochemical verification. | Enabled the functional characterization of enzymes AcbI and AcbS in the later stages of biosynthesis. | researchgate.netresearchgate.netnih.gov |
| Biochemical Reconstitution | GDP-valienol and 4-aminoDGG | To confirm the final assembly step of acarbose. | Demonstrated that the pseudoglycosyltransferase AcbS catalyzes the final C-N bond formation to produce acarbose. | researchgate.netnih.gov |
Future Directions in Acarbose Research
Discovery of Novel Glycosidase Inhibitors with Enhanced Properties
The clinical use of acarbose (B1664774), while effective, is associated with certain gastrointestinal side effects, which has spurred the search for new α-glucosidase inhibitors with improved efficacy and better tolerability sunyempire.edufrontiersin.org. Researchers are actively exploring a wide chemical diversity of compounds from both natural and synthetic origins to identify promising candidates that may advance to preclinical and clinical trials sunyempire.eduresearchgate.net.
Recent research has led to the identification of several novel α-glucosidase inhibitors. For instance, through virtual screening and in vitro evaluation, four new inhibitors with distinct structural features were identified, with one compound, in particular, demonstrating superior inhibitory activity compared to acarbose frontiersin.orgnih.gov. Another study reported the discovery of a potent cycloalkyl[b]thiophenylnicotinamide derivative with a high selectivity for α-glucosidase over α-amylase bioworld.com. These discoveries highlight the potential for developing more targeted and effective therapies for conditions like type 2 diabetes nih.gov.
The development of these novel inhibitors often involves computational drug design approaches, such as quantitative structure-activity relationship (QSAR) and structure-based virtual screening, to identify promising chemical scaffolds nih.govresearchgate.net. These methods help in narrowing down large compound libraries to a manageable number for biological evaluation researchgate.net. The goal is to develop molecules with enhanced inhibitory activity, greater specificity, and a more favorable safety profile compared to existing drugs like acarbose bioworld.comresearchgate.net.
| Compound/Extract | Source/Method | Key Findings | Reference |
|---|---|---|---|
| Compound 44 | Virtual Screening | Demonstrated the best α-glycosidase inhibitory activity with an IC50 value of 9.99 ± 0.43 μM. | nih.gov |
| Cycloalkyl[b]thiophenylnicotinamide derivative [I] | Synthesis and Optimization | Identified as a potent candidate with an IC50 value of 9.9 μM and high selectivity for α-glucosidase. | bioworld.com |
| Thymol/carvacrol-coumarin hybrid [I] | Synthesis and Preclinical Evaluation | Showed selective α-glycosidase inhibitory potential with an IC50 value of 4.32 µM. | bioworld.com |
| Genistein | Isolated from Streptomyces | Demonstrated noncompetitive enzyme inhibition of α-glucosidase. | nih.gov |
Deeper Understanding of Acarbose-Microbiota Interactions and Resistance Mechanisms
Acarbose is not absorbed in the upper gastrointestinal tract and thus directly interacts with the gut microbiota, leading to significant alterations in its composition and function asm.orglongevity-protocols.com. Research has shown that acarbose can modulate the gut microbiome in a diet-dependent and reversible manner asm.orgasm.org. These changes can influence the therapeutic effects and side effects of the drug mdpi.com.
Studies in both humans and animal models have revealed that acarbose treatment can lead to an increase in the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and a decrease in certain other genera nih.govresearchgate.net. For instance, a study on prediabetic patients showed that acarbose treatment significantly altered 107 operational taxonomic units (OTUs), with a notable increase in Lactobacillus and Faecalibacterium nih.govresearchgate.net. This modulation of the gut microbiota may contribute to the metabolic benefits of acarbose beyond its direct effect on glucose absorption nih.gov.
A critical area of ongoing research is the emergence of microbial resistance to acarbose. Recent studies have uncovered mechanisms by which gut bacteria can inactivate acarbose, potentially reducing its efficacy nih.govresearchwithrutgers.com. One such mechanism involves the phosphorylation of acarbose by microbial enzymes known as acarbose kinases (Maks) newatlas.comprinceton.edu. These enzymes, discovered through metagenomic analysis of the human microbiome, can render acarbose inactive nih.gov. Another identified resistance mechanism is the degradation of acarbose by specific bacterial enzymes, such as an acarbose-preferred glucosidase (Apg) found in Klebsiella grimontii researchgate.net. This "induced degradational inactivation" represents a novel form of non-antibiotic drug resistance mediated by the gut microbiome researchgate.net.
| Aspect | Key Findings | Reference |
|---|---|---|
| Microbiota Modulation | Acarbose treatment leads to a reversible and diet-dependent change in the gut microbial community structure. | asm.orgasm.org |
| Bacterial Population Changes | Increases in beneficial genera like Lactobacillus and Bifidobacterium have been observed. | nih.gov |
| Resistance Mechanism: Phosphorylation | Gut microbes encode acarbose kinases (Maks) that inactivate acarbose through phosphorylation. | nih.gov |
| Resistance Mechanism: Degradation | The enzyme Apg from Klebsiella grimontii can degrade acarbose, leading to its inactivation. | researchgate.net |
Applications of Acarbose as a Research Tool in Glycobiology and Enzymology
Beyond its clinical applications, acarbose serves as a valuable research tool in the fields of glycobiology and enzymology. Its potent and specific inhibitory action on α-glucosidases makes it an ideal probe for studying the structure, function, and mechanism of these enzymes nih.govdrugbank.comyoutube.com.
In enzymology, acarbose is used to investigate the kinetics and inhibition mechanisms of α-glucosidases and α-amylases nih.govyoutube.com. By acting as a competitive inhibitor, it helps in elucidating the active site architecture and substrate binding requirements of these carbohydrate-processing enzymes drugbank.comportlandpress.com. The development of inhibitors like acarbose has been crucial for understanding the transition states of enzymatic reactions involving glycoside hydrolysis portlandpress.com.
In the broader field of glycobiology, acarbose is utilized to study the role of carbohydrate metabolism in various physiological and pathological processes nih.govresearchgate.net. For example, it can be used to investigate the impact of delayed carbohydrate digestion on metabolic pathways and the expression of genes related to lipogenesis nih.gov. Furthermore, acarbose's ability to selectively inhibit certain bacterial enzymes is being explored as a tool to modulate the gut microbiome for research purposes, helping to understand the complex interplay between diet, microbial metabolism, and host health acs.org. The study of acarbose-resistant enzymes also provides insights into enzyme evolution and the diversity of carbohydrate-active enzymes in nature nih.gov.
Q & A
Q. How can researchers structure abstracts to highlight acarbose’s novel mechanisms in compliance with reporting standards?
- Methodological Answer : Abstracts should follow CONSORT or PRISMA guidelines, including:
- Background : Gap in understanding acarbose’s extra-glycemic effects (e.g., gut microbiome modulation).
- Methods : Study design (RCT, observational), sample size, and analytic techniques (e.g., metagenomic sequencing).
- Results : Key findings (e.g., p-values, effect sizes) with 95% confidence intervals.
- Conclusion : Clinical/research implications (e.g., acarbose as a dual metabolic-microbiome therapy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
